molecular formula C18H18N4O3 B2967012 2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide CAS No. 1797721-17-5

2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide

Cat. No.: B2967012
CAS No.: 1797721-17-5
M. Wt: 338.367
InChI Key: SOUWKORXARQUCL-UHFFFAOYSA-N
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Description

Structure and Synthesis
The compound 2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide features a central indole core linked to a pyrazole moiety via a 2-oxoacetamide bridge, with a tetrahydropyran (oxan-4-yl) group substituted at the pyrazole N1 position. Its synthesis likely follows a route analogous to structurally related compounds (e.g., 2a in ), involving:

Indole functionalization: Activation of the indole C3 position.

Oxalyl chloride coupling: Reaction with oxalyl chloride to form the 2-oxoacetyl intermediate.

Amide bond formation: Condensation with 1-(oxan-4-yl)-1H-pyrazol-4-amine .

  • Melting point: 198–200°C.
  • ¹H-NMR: Characteristic signals for OCH₃ (δ 4.14), aromatic protons (δ 6.63–8.70), and NH groups (δ 12.60, 13.17).
  • Elemental analysis: Matches calculated values for C, H, and N .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-17(15-10-19-16-4-2-1-3-14(15)16)18(24)21-12-9-20-22(11-12)13-5-7-25-8-6-13/h1-4,9-11,13,19H,5-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUWKORXARQUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide typically involves multi-step organic reactionsThe final step involves the formation of the oxoacetamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs differ primarily in:

  • Indole substituents : Fluorobenzyl, methoxy, or adamantyl groups at the N1 position.
  • Amide-sidechain: Pyrazole, thiophene, or quinoline derivatives.
  • Physicochemical modifications : Impact on solubility, stability, and bioavailability.
Table 1: Key Structural Variations and Properties
Compound Name Indole Substituent Amide Sidechain Notable Properties Reference
2-(1H-Indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide None (parent indole) 1-(Oxan-4-yl)-1H-pyrazol-4-yl High polarity due to oxan-4-yl group
2-[1-(4-Fluorobenzyl)-1H-indol-3-yl]-N-(1H-pyrazol-3-yl)-2-oxoacetamide (2a) 4-Fluorobenzyl 1H-pyrazol-3-yl Mp 198–200°C; moderate yield (45%)
N-(3,5-Dichloropyridin-4-yl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-2-oxoacetamide 4-Fluorobenzyl 3,5-Dichloropyridin-4-yl PDE4 IC₅₀ = 9.7 nM (anti-inflammatory)
2-(1-(3-Bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide 3-Bromopropyl 2-Nitrophenyl Potent antimicrobial activity
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (5a–y) Adamantan-1-yl Varied amines Enhanced lipophilicity; anticancer focus
N-(4-Acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide None (parent indole) 4-Acetylphenyl Recent synthesis (2025); uncharacterized

Biological Activity

The compound 2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide is a member of the indole and pyrazole chemical families, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Component Description
Molecular Formula C₁₈H₁₈N₄O₂
Molecular Weight 334.36 g/mol
IUPAC Name This compound

Anticancer Properties

Recent studies have indicated that compounds containing indole and pyrazole moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is often dysregulated in various cancers .

In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Activity

Compounds with pyrazole structures are known for their anti-inflammatory effects. The compound has been assessed for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Preliminary data suggest that it may reduce inflammatory markers in animal models .

Neuroprotective Effects

There is emerging evidence that indole derivatives can provide neuroprotective benefits. Studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage, potentially making them candidates for treating neurodegenerative diseases .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Antitumor Activity : A study involving a related indole-pyrazole compound demonstrated significant tumor growth inhibition in xenograft mouse models, highlighting its potential for further development as an anticancer drug .
  • Inflammation Models : In a rat model of arthritis, administration of similar pyrazole derivatives resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines, supporting their use in inflammatory conditions .

Q & A

What are the recommended synthetic routes for 2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide, and how can reaction conditions be optimized for yield and purity?

Basic Research Question
The synthesis typically involves coupling indole-3-oxoacetic acid derivatives with substituted pyrazole amines. A standard approach includes:

  • Step 1 : Preparation of 2-(1H-indol-3-yl)-2-oxoacetyl chloride via reaction of indole-3-glyoxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions .
  • Step 2 : Amidation with 1-(oxan-4-yl)-1H-pyrazol-4-amine using a base (e.g., triethylamine) in dry dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions .
  • Optimization : Yield improvements (>70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) and using catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity . Purity is ensured via recrystallization from ethyl acetate/hexane mixtures.

How can structural discrepancies in NMR data for this compound be resolved during characterization?

Advanced Research Question
Discrepancies in NMR assignments (e.g., indole NH vs. oxoacetamide carbonyl signals) arise due to tautomerism or solvent effects. Methodological solutions include:

  • 2D NMR Experiments : Utilize HSQC (heteronuclear single quantum coherence) to correlate indole C3-H with adjacent carbons and NOESY to confirm spatial proximity of the oxan-4-yl group to pyrazole .
  • Solvent Screening : Compare DMSO-d₆ (which stabilizes NH protons) vs. CDCl₃ (which may obscure them due to rapid exchange) .
  • X-ray Crystallography : For absolute conformation validation, single-crystal X-ray diffraction resolves ambiguities in keto-enol tautomerism or hydrogen-bonding networks .

What computational methods are suitable for analyzing the electronic and vibrational properties of this compound?

Advanced Research Question
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts:

  • Electronic Properties : HOMO-LUMO gaps (~4.5 eV) to assess redox potential, relevant for biological electron-transfer interactions .
  • Vibrational Modes : FT-IR and Raman spectra simulations match experimental peaks (e.g., C=O stretch at ~1680 cm⁻¹, indole N-H bend at ~1540 cm⁻¹) .
  • Conformational Analysis : Potential energy surface (PES) scans identify stable rotamers of the oxan-4-yl group, influencing receptor binding .

How can researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer assays)?

Advanced Research Question
Discrepancies often stem from assay design variations:

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds .
  • Cell Line Specificity : Test against panels like the ESKAPE pathogens (for antimicrobial activity) vs. NCI-60 human cancer cell lines (for anticancer profiling) to identify selectivity .
  • Mechanistic Studies : Use fluorescence polarization assays to verify binding to tubulin (anticancer) or β-lactamase (antimicrobial) targets, ruling off-target effects .

What strategies improve the compound’s stability in aqueous media for in vitro assays?

Basic Research Question
The compound’s oxoacetamide moiety is prone to hydrolysis. Stabilization methods include:

  • Buffered Solutions : Use phosphate-buffered saline (PBS) at pH 7.4 with 1% DMSO to maintain solubility and reduce degradation.
  • Lyophilization : Store as a lyophilized powder at -20°C, reconstituting in acetonitrile/water (1:1) immediately before use .
  • Protecting Groups : Introduce tert-butyl or benzyl groups to the oxan-4-yl ring during synthesis to sterically hinder hydrolysis .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Advanced Research Question
Key SAR modifications and assays include:

  • Pyrazole Substitution : Replace oxan-4-yl with pyrrolidin-3-yl to test impact on membrane permeability (logP changes measured via HPLC) .
  • Indole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole C5 position to enhance π-stacking with enzyme active sites .
  • Biological Testing : Screen analogs against kinase panels (e.g., CDK2, GSK-3β) using fluorescence-based ADP-Glo™ assays to quantify inhibition .

What crystallographic techniques are critical for resolving polymorphic forms of this compound?

Advanced Research Question
Polymorphism affects bioavailability and reactivity. Use:

  • Single-Crystal XRD : Resolve unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding motifs .
  • PXRD (Powder X-ray Diffraction) : Compare experimental patterns with simulated data from Mercury software to detect amorphous vs. crystalline phases .
  • Thermal Analysis : DSC (differential scanning calorimetry) identifies melting point variations (>5°C differences indicate distinct polymorphs) .

How should researchers interpret conflicting data in enzyme inhibition assays involving this compound?

Advanced Research Question
Contradictions may arise from assay interference or enzyme isoform specificity:

  • Control Experiments : Include pan-assay interference compounds (PAINS) filters to rule out aggregation-based false positives .
  • Isoform Profiling : Test against α/β-tubulin isotypes or bacterial vs. human carbonic anhydrases to identify selective inhibition .
  • Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

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